293295-66-6
Description
Chemical Name: Y-DOTA-TOC (Yttrium-labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr³-octreotide)
CAS Number: 293295-66-6
Structure: A bifunctional chelator (DOTA) covalently linked to the peptide Tyr³-octreotide (TOC), which targets somatostatin receptors (SSTRs) .
Applications:
- Diagnostic Imaging: Used in positron emission tomography (PET) when labeled with gallium-68 (e.g., Ga-DOTA-TOC).
- Radionuclide Therapy: Delivers beta-emitting isotopes like yttrium-90 (^90Y) or lutetium-177 (^177Lu) to SSTR-overexpressing tumors, particularly neuroendocrine tumors (NETs) .
Key Properties: - High affinity for SSTR subtype 2 (SSTR2).
- Stable radiometal chelation due to the DOTA macrocycle.
- Clinical efficacy in tumor regression and symptom relief in metastatic NETs .
Properties
CAS No. |
293295-66-6 |
|---|---|
Molecular Formula |
(netpeptide)C65H89N14O18S2Y |
Molecular Weight |
1507.52 |
sequence |
Sequence: DOTA(Y)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structurally Similar Compounds
Lu-DOTA-TOC (CAS 321835-55-6)
- Structure : Identical to Y-DOTA-TOC but chelated with lutetium-177 instead of yttrium-90.
- Applications :
- Therapeutic : ^177Lu emits beta and gamma radiation, enabling simultaneous therapy and imaging.
- Clinical Use : Approved for peptide receptor radionuclide therapy (PRRT) in metastatic NETs.
- Key Differences :
Ga-DOTA-TOC (CAS 293295-70-2)
Functionally Similar Compounds
DOTA-NOC (CAS 619300-53-7)
- Structure: DOTA conjugated to [NaI³]-octreotide (NOC), a modified octreotide analog.
- Applications : Targets SSTR3 and SSTR5 in addition to SSTR2, broadening tumor detection.
- Key Differences :
DOTA-Bombesin (CAS 593287-40-2)
- Structure : DOTA linked to bombesin, a peptide targeting gastrin-releasing peptide receptors (GRPRs).
- Applications :
- Oncology : Imaging and therapy for GRPR-overexpressing cancers (e.g., prostate, breast).
- Key Differences: Target Specificity: GRPR vs. SSTR2, enabling applications in non-NET malignancies .
Data Tables
Table 1: Structural and Functional Comparison of DOTA-Based Compounds
Research Findings and Clinical Implications
- Y-DOTA-TOC vs. Lu-DOTA-TOC : A phase III trial (NETTER-1) showed ^177Lu-DOTA-TOC improved progression-free survival in midgut NETs compared to ^90Y-DOTA-TOC, attributed to better safety and dosimetry .
- DOTA-NOC: Demonstrated superior detection of pancreatic NETs due to SSTR3/SSTR5 affinity, whereas DOTA-TOC is optimal for SSTR2-dominant tumors .
- Theranostic Potential: Pairing ^68Ga-DOTA-TOC (diagnostic) with ^177Lu-DOTA-TOC (therapy) enables personalized treatment regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
